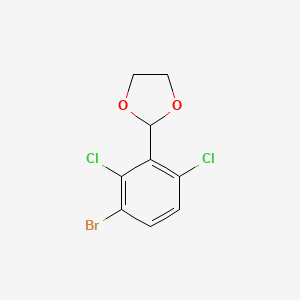

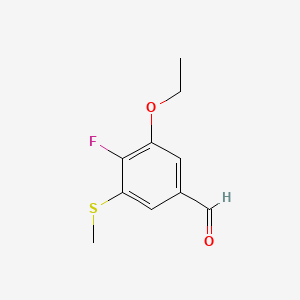

![molecular formula C13H7Cl2FO B6286880 2,4'-Dichloro-3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde CAS No. 2624416-83-5](/img/structure/B6286880.png)

2,4'-Dichloro-3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,4’-Dichloro-3’-fluoro-[1,1’-biphenyl]-4-carbaldehyde” is a chemical compound that belongs to the class of biphenyls . Biphenyls are neutral molecules without a functional group and consist of two benzene rings linked at the [1,1’] position . The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction .

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, 2,4-Dichloro-3,5-difluorobenzoic acid was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination . Another compound, 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl, was produced via Suzuki–Miyaura cross-coupling between 2-iodo 4-nitro fluorobenzene and boronic acid in the presence of a palladium catalyst and PPh3 in refluxing dioxane .Chemical Reactions Analysis

Biphenyl compounds undergo several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions . These reactions are supported by their mechanistic pathways .Wissenschaftliche Forschungsanwendungen

2,4’-Dichloro-3’-fluoro-[1,1’-biphenyl]-4-carbaldehyde: Scientific Research Applications

Pharmaceutical Intermediates: Biphenyl derivatives are significant intermediates in organic chemistry and serve as versatile platforms in medicinal chemistry. They are used in the synthesis of a wide range of drugs with various pharmacological activities such as anti-inflammatory, antitumor, and antimicrobial properties .

Agriculture Products: These compounds are also used in the production of agricultural products, potentially serving as precursors for pesticides or herbicides due to their structural properties .

Organic Light-Emitting Diodes (OLEDs): Biphenyl derivatives can be used to produce fluorescent layers in OLEDs, which are essential components in modern display and lighting technologies .

Liquid Crystals: Due to their structural moiety, biphenyl derivatives are fundamental building blocks for basic liquid crystals, which are crucial for the display industry .

Antibiotics Synthesis: Similar compounds like 2,4-Dichloro-3-cyano-5-fluorobenzoic acid are key intermediates for the synthesis of novel antibiotics such as finafloxacin hydrochloride, suggesting potential antibiotic applications for 2,4’-Dichloro-3’-fluoro-[1,1’-biphenyl]-4-carbaldehyde .

Anti-Acne and Anti-Cancer Drugs: The biphenyl nucleus is present in drugs like adapalene, used for treating acne vulgaris, and sonidegib, used for basal cell carcinoma treatment, indicating possible use in anti-acne and anti-cancer drug formulations .

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Compounds with a biphenyl nucleus have been shown to possess anti-inflammatory properties and are used in NSAIDs like fenbufen and flurbiprofen .

Green Chemistry Applications: Innovative methods using water as a solvent instead of more polluting alternatives have been reported for the synthesis of similar dichloro-fluoro-biphenyl compounds, highlighting an application in environmentally friendly chemical processes .

Safety and Hazards

The safety data sheet for 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Biphenyl compounds are significant intermediates in organic chemistry and are the structural moiety of an extensive range of compounds with pharmacological activities . They are used to produce a wide range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals . Therefore, the future directions for “2,4’-Dichloro-3’-fluoro-[1,1’-biphenyl]-4-carbaldehyde” could involve further exploration of its potential applications in these areas.

Eigenschaften

IUPAC Name |

3-chloro-4-(4-chloro-3-fluorophenyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2FO/c14-11-4-2-9(6-13(11)16)10-3-1-8(7-17)5-12(10)15/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMYPRAKCCWDSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)C2=CC(=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2FO |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4'-Dichloro-3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

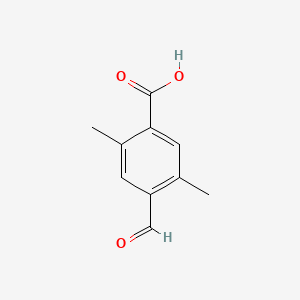

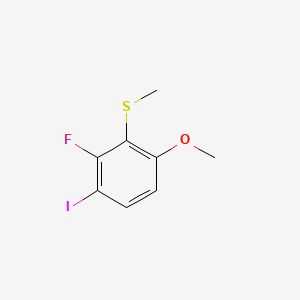

![2,4'-Difluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286860.png)

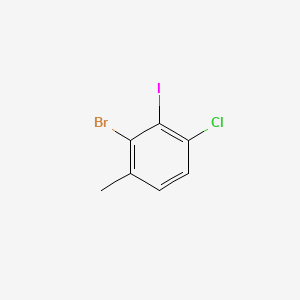

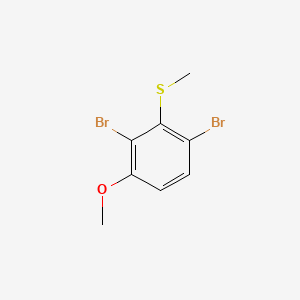

![4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286874.png)

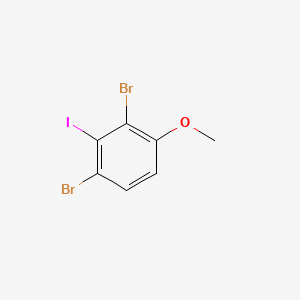

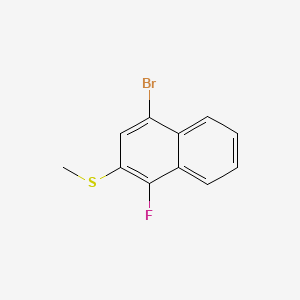

![2,4'-Dichloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286893.png)

![4-Fluoro-2'-methyl-[1,1'-biphenyl]-3,4'-dicarbaldehyde](/img/structure/B6286922.png)